
4-(4-Methoxynaphthalen-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxynaphthalen-1-yl)butanoic acid, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBA is a naphthalene derivative and is commonly used as a building block in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxynaphthalen-1-yl)butanoic acid is not fully understood. However, it is believed that 4-(4-Methoxynaphthalen-1-yl)butanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 4-(4-Methoxynaphthalen-1-yl)butanoic acid is also believed to modulate the activity of various enzymes such as cyclooxygenase-2 and nitric oxide synthase.
Effets Biochimiques Et Physiologiques
4-(4-Methoxynaphthalen-1-yl)butanoic acid has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. 4-(4-Methoxynaphthalen-1-yl)butanoic acid has also been shown to reduce oxidative stress and protect against neuronal damage in animal models of neurodegenerative diseases. Additionally, 4-(4-Methoxynaphthalen-1-yl)butanoic acid has been shown to exhibit antitumor activity in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-Methoxynaphthalen-1-yl)butanoic acid in lab experiments is its availability and relatively low cost. 4-(4-Methoxynaphthalen-1-yl)butanoic acid is also easy to synthesize, which makes it a popular building block in organic synthesis. However, one limitation of using 4-(4-Methoxynaphthalen-1-yl)butanoic acid in lab experiments is its low solubility in water, which can limit its use in aqueous solutions.
Orientations Futures
There are several future directions for the research on 4-(4-Methoxynaphthalen-1-yl)butanoic acid. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent. Another direction is to explore its potential as a drug delivery system. Additionally, future research could focus on the development of more efficient and cost-effective methods for synthesizing 4-(4-Methoxynaphthalen-1-yl)butanoic acid. Finally, future research could explore the potential of 4-(4-Methoxynaphthalen-1-yl)butanoic acid as a therapeutic agent for neurodegenerative diseases and cancer.
Méthodes De Synthèse
The synthesis of 4-(4-Methoxynaphthalen-1-yl)butanoic acid can be achieved through various methods, including the Friedel-Crafts acylation reaction, Suzuki coupling reaction, and Heck reaction. However, the most common method for synthesizing 4-(4-Methoxynaphthalen-1-yl)butanoic acid is the Friedel-Crafts acylation reaction. This method involves the reaction of naphthalene with butanoyl chloride in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with methanol to obtain 4-(4-Methoxynaphthalen-1-yl)butanoic acid.
Applications De Recherche Scientifique
4-(4-Methoxynaphthalen-1-yl)butanoic acid has been extensively studied for its potential applications in various fields, including organic synthesis and medicinal chemistry. In organic synthesis, 4-(4-Methoxynaphthalen-1-yl)butanoic acid is used as a building block in the synthesis of other chemical compounds. In medicinal chemistry, 4-(4-Methoxynaphthalen-1-yl)butanoic acid has been studied for its potential as an anti-inflammatory and analgesic agent. 4-(4-Methoxynaphthalen-1-yl)butanoic acid has also been studied for its potential as a drug delivery system due to its ability to form self-assembled structures.
Propriétés
Numéro CAS |
10465-20-0 |
|---|---|
Nom du produit |
4-(4-Methoxynaphthalen-1-yl)butanoic acid |
Formule moléculaire |
C15H16O3 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
4-(4-methoxynaphthalen-1-yl)butanoic acid |
InChI |
InChI=1S/C15H16O3/c1-18-14-10-9-11(5-4-8-15(16)17)12-6-2-3-7-13(12)14/h2-3,6-7,9-10H,4-5,8H2,1H3,(H,16,17) |
Clé InChI |
UYGMBKFJUCKFFG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)CCCC(=O)O |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)CCCC(=O)O |
Autres numéros CAS |
10465-20-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



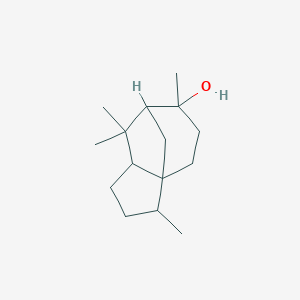

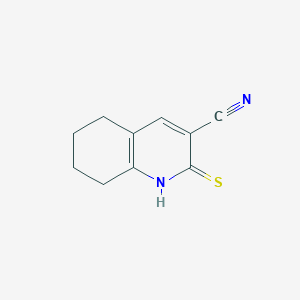
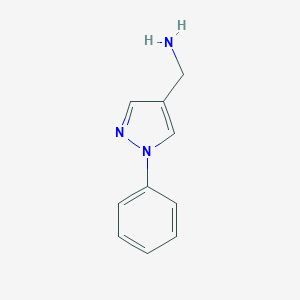
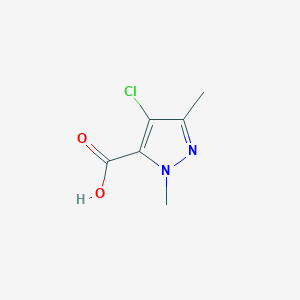
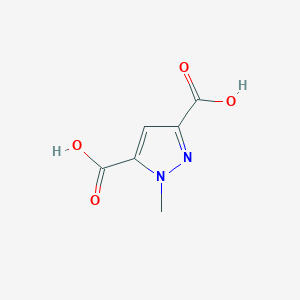
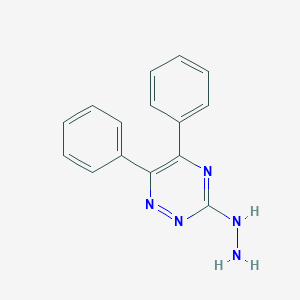
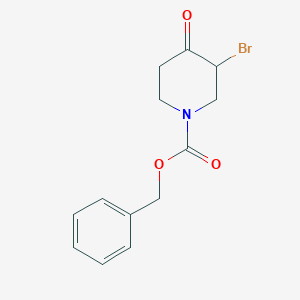
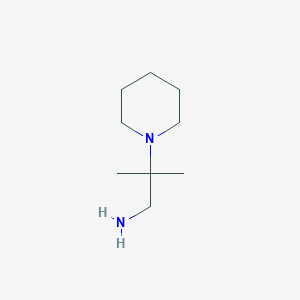
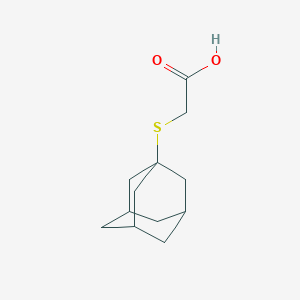
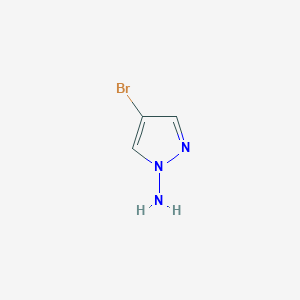
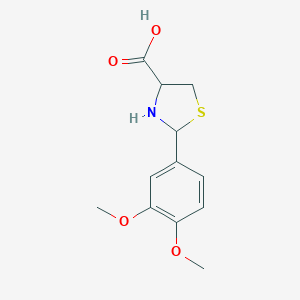
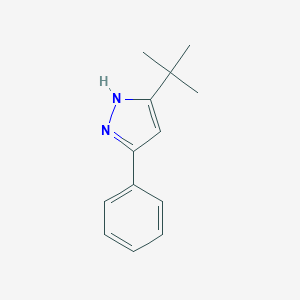
![N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B187788.png)